5-Methyl-7-nitroquinoline
Description
Properties
CAS No. |
342043-94-1 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18g/mol |
IUPAC Name |
5-methyl-7-nitroquinoline |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-8(12(13)14)6-10-9(7)3-2-4-11-10/h2-6H,1H3 |
InChI Key |
RPHYTBDZJQUYOR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C=CC=N2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Methyl-7-nitroquinoline with structurally related nitroquinoline derivatives:
Key Observations :
- Substituent Position: The position of the nitro group (7 vs. 8) significantly impacts electronic properties. A 7-nitro group (as in this compound) may enhance electrophilic reactivity compared to 8-nitro derivatives due to proximity to the quinoline nitrogen .
- Solubility : Methyl and methoxy groups improve solubility in alcohols and ethers, while chloro substituents increase hydrophobicity .
- Spectral Data: Methyl groups in quinoline derivatives typically exhibit ¹H NMR signals at δ 2.5–3.0, while nitro groups deshield adjacent protons, shifting signals upfield .
Preparation Methods
Reaction Conditions and Mechanism
The protocol involves reacting substituted o-nitrotoluene derivatives with olefins in anhydrous tetrahydrofuran (THF) under nitrogen. For 3k , the starting material, ethyl 4-methyl-3,5-dinitrobenzoate, was treated with cesium carbonate () and ethylene gas at 65°C for 6–12 hours. The base facilitates deprotonation, enabling nucleophilic attack by the olefin to form the quinoline ring. The reaction proceeds via a tandem nitro-group-directed cyclization, with the methyl group at position 5 and nitro group at position 7 arising from the substitution pattern of the o-nitrotoluene precursor.
Yield and Characterization
This method achieved a yield of 79% for 3k , characterized by NMR ( 1.49 ppm for ethyl CH, 8.05–9.16 ppm for aromatic protons) and NMR ( 164.56 ppm for the carbonyl group). While 3k includes an ethyl carboxylate moiety at position 2, subsequent hydrolysis and decarboxylation could theoretically yield this compound. For instance, analogous hydrolysis of nitroxoline derivatives using lithium hydroxide () in aqueous methanol has been reported, suggesting adaptability for 3k .
Alternative Synthetic Approaches
Direct Nitration of 5-Methylquinoline
Nitration of 5-methylquinoline could theoretically introduce the nitro group at position 7. However, nitration regioselectivity is influenced by the methyl group’s meta-directing effects, favoring position 8 over 7. This method’s feasibility is unconfirmed in the literature reviewed, underscoring the superiority of cyclization routes.
Comparative Analysis of Methods
The cyclization method offers higher regiocontrol and scalability, whereas alkylation-hydrolysis provides modularity for derivatives.
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